molecular formula C10H8BClF3N3O2 B7954970 [1-(6-Chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)pyrazol-4-yl]boronic acid

[1-(6-Chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)pyrazol-4-yl]boronic acid

Cat. No.: B7954970
M. Wt: 305.45 g/mol
InChI Key: YESAGJRCOVKARM-UHFFFAOYSA-N
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Description

[1-(6-Chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)pyrazol-4-yl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a chloropyridinyl group, a methyl group, and a trifluoromethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-Chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)pyrazol-4-yl]boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

[1-(6-Chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)pyrazol-4-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation of the boronic acid group.

    Substituted Pyridines: Formed through nucleophilic substitution of the chloropyridinyl group.

Scientific Research Applications

Chemistry

In chemistry, [1-(6-Chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)pyrazol-4-yl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .

Biology and Medicine

In biology and medicine, this compound is used in the development of boron-containing drugs. Boronic acids are known for their ability to inhibit proteases and other enzymes, making them potential candidates for therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and advanced materials.

Mechanism of Action

The mechanism of action of [1-(6-Chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)pyrazol-4-yl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain such functional groups in their active sites. The pyrazole ring and its substituents further modulate the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    2-(6-Chloropyridin-3-yl)acetic Acid: Another chloropyridine derivative with different reactivity.

    Pinacol Boronic Esters: Used as protective groups in organic synthesis.

Uniqueness

The uniqueness of [1-(6-Chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)pyrazol-4-yl]boronic acid lies in its combination of a boronic acid group with a highly substituted pyrazole ring. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and industrial processes .

Properties

IUPAC Name

[1-(6-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)pyrazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BClF3N3O2/c1-5-8(11(19)20)9(10(13,14)15)18(17-5)7-4-2-3-6(12)16-7/h2-4,19-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESAGJRCOVKARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N(N=C1C)C2=NC(=CC=C2)Cl)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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